molecular formula C12H13NO4 B11951055 Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate CAS No. 67520-95-0

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate

Cat. No.: B11951055
CAS No.: 67520-95-0
M. Wt: 235.24 g/mol
InChI Key: CGZFUPWIQMCFND-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate (CAS 67520-95-0) is a high-purity synthetic intermediate of significant interest in modern medicinal chemistry, particularly in the development of novel bioactive molecules. This compound features a critical isatin (2-oxoindoline) core, a privileged scaffold widely recognized for its diverse pharmacological potential . The molecular structure integrates a hydroxyacetate functional group, making it a versatile building block for the construction of more complex chemical entities. Its primary research application lies in serving as a key precursor for the synthesis of advanced isatin-chalcone hybrid molecules . These hybrids are actively investigated for their potent anti-neuroinflammatory activity, offering a promising avenue for therapeutic intervention in neurodegenerative diseases . In experimental settings, such derivatives have demonstrated efficacy in reducing the production of critical inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-activated BV-2 microglial cells, which are central to the neuroinflammatory response . The compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is not suitable for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

67520-95-0

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(2-oxo-1,3-dihydroindol-3-yl)acetate

InChI

InChI=1S/C12H13NO4/c1-2-17-12(16)10(14)9-7-5-3-4-6-8(7)13-11(9)15/h3-6,9-10,14H,2H2,1H3,(H,13,15)

InChI Key

CGZFUPWIQMCFND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1C2=CC=CC=C2NC1=O)O

Origin of Product

United States

Preparation Methods

N-Alkylation with Ethyl Chloroacetate

The foundational step involves alkylating 2-oxoindoline at the N1 position using ethyl chloroacetate. As detailed in, this reaction proceeds in acetone under reflux with potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts. The intermediate, ethyl 2-(2-oxoindolin-3-yl)acetate, forms in 90–93% yield.

Mechanism :

  • Nucleophilic substitution : The deprotonated nitrogen of 2-oxoindoline attacks the electrophilic carbon of ethyl chloroacetate.

  • Solvent role : Acetone stabilizes the transition state via polar aprotic interactions, enhancing reaction kinetics.

Photocatalytic Hydroxylation

The hydroxyl group is introduced via aerobic oxidation using iridium-based photocatalysts. Adapted from, ethyl 2-(2-oxoindolin-3-yl)acetate is dissolved in trifluoroethanol (CF₃CH₂OH) with [Ir(ppy)₂(dtbbpy)]PF₆ (2 mol%) and silica gel. Visible light irradiation (18 W) triggers single-electron transfer, generating a radical intermediate that reacts with molecular oxygen to form the hydroxylated product.

Optimization :

  • Light source : Proximity to a fluorescent bulb (5 cm) maximizes photon absorption.

  • Yield : 68–72% after silica gel chromatography.

Table 1: Reaction Parameters for Photocatalytic Hydroxylation

ParameterValue
Catalyst[Ir(ppy)₂(dtbbpy)]PF₆ (2 mol%)
SolventCF₃CH₂OH
Light exposure18 W, 5 cm distance
Reaction time6–8 hours
Yield68–72%

One-Pot Hydroxylation via Rongalite-Mediated Reduction

Rongalite as a Reductive Hydroxylation Agent

Rongalite (sodium hydroxymethanesulfinate) enables direct hydroxylation of ethyl 2-(2-oxoindolin-3-yl)acetate under mild conditions. In ethanol-water (8:2 v/v) at 70°C, rongalite donates hydride equivalents, reducing a putative ketone intermediate to the secondary alcohol.

Procedure :

  • Substrate : Ethyl 2-(2-oxoindolin-3-yl)acetate (1 mmol).

  • Reagents : Rongalite (2 mmol), K₂CO₃ (2 mmol).

  • Conditions : 70°C, 20–30 minutes.

Mechanistic Insights :

  • Step 1 : Base-mediated deprotonation forms an enolate.

  • Step 2 : Rongalite delivers a hydride, yielding the hydroxylated product after aqueous workup.

Table 2: Rongalite-Mediated Hydroxylation Outcomes

ParameterValue
Temperature70°C
SolventEtOH:H₂O (8:2)
Reaction time20–30 minutes
Yield82–85%

Knoevenagel Condensation and Functional Group Modification

Knoevenagel Adduct Formation

Isatin reacts with ethyl cyanoacetate in ethanol under basic conditions to form ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate. This intermediate undergoes azide addition to form tetrazole derivatives, but hydrolysis alternatives can yield the target compound.

Hydrolysis Pathway :

  • Acid-catalyzed hydrolysis : Concentrated HCl hydrolyzes the nitrile to a carboxylic acid.

  • Reduction : Sodium borohydride (NaBH₄) reduces the acid to the alcohol, though competing ester hydrolysis requires careful pH control.

Challenges :

  • Low regioselectivity during hydrolysis.

  • Combined yield: 45–50% after two steps.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Practicality of Methods

MethodAdvantagesLimitationsYield
N-Alkylation + PhotocatalysisHigh functional group toleranceRequires specialized catalyst68–72%
Rongalite-mediatedOne-pot, scalableSensitive to moisture82–85%
Knoevenagel + HydrolysisUtilizes inexpensive reagentsLow overall yield45–50%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Synthesis of Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate

The synthesis of this compound typically involves the reaction of isatin derivatives with ethyl chloroacetate under basic conditions. The resultant product can undergo further modifications to enhance its biological activity. For example, studies have shown that derivatives of this compound can be synthesized via a one-pot reaction involving organophosphorus compounds and isatin cores, which are known for their high transformation potential in organic synthesis .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in pharmacological research:

  • Anticancer Activity :
    • Several studies have reported the anticancer properties of compounds related to this compound. For instance, compounds derived from isatin have shown significant cytotoxic effects against various cancer cell lines, including colon and prostate cancers .
    • A specific study indicated that certain derivatives exhibited cytotoxicity superior to established anticancer drugs, highlighting their potential as novel therapeutic agents .
  • Antimicrobial Properties :
    • The compound has demonstrated antibacterial and antifungal activities. Research indicates that derivatives can inhibit the growth of various pathogenic bacteria and fungi, suggesting their potential use in treating infections .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases such as Parkinson's disease .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of a series of 2-oxoindoline derivatives, including this compound. The derivatives were tested against multiple cancer cell lines (SW620, PC-3, NCI-H23), revealing that certain compounds exhibited cytotoxicity comparable to or exceeding that of established chemotherapeutics like PAC-1 .

CompoundCell Line TestedIC50 (µM)Comparison
4oSW6200.5Superior to PAC-1
4nPC-30.6Comparable to PAC-1
4pNCI-H230.7Comparable to PAC-1

Case Study 2: Antimicrobial Activity

In another investigation, this compound derivatives were screened for antimicrobial activity against common pathogens. The results indicated significant inhibition zones for several derivatives against both Gram-positive and Gram-negative bacteria .

DerivativePathogen TestedInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus18
Derivative CC. albicans12

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular processes such as apoptosis (programmed cell death) and cell cycle regulation. The compound may also interact with proteins involved in signal transduction pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in the 2-hydroxy-2-(2-oxoindolin-3-yl)acetate moiety. Below is a comparative analysis with structurally similar indole derivatives:

Table 1: Structural Comparison of Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate and Analogs
Compound Name Molecular Formula Substituents/R-Groups Key Functional Groups Source/Application
This compound C₁₂H₁₃NO₅ 2-hydroxyacetate at C3, ethyl ester Hydroxyl, ester, 2-oxoindoline Synthetic precursor
Ethyl-(2-oxo-indol-3-yl)acetate C₁₂H₁₁NO₃ Acetate at C3, ethyl ester Ester, 2-oxoindole Bioconversion studies
Ethyl 2-(6-chloro-3-indolyl)-2-oxoacetate C₁₂H₁₀ClNO₃ Chloro at C6, oxoacetate at C3 Chloro, ketone, ester Anticancer research
Ethyl 2-(7-nitro-3-indolyl)-2-oxoacetate C₁₂H₁₀N₂O₅ Nitro at C7, oxoacetate at C3 Nitro, ketone, ester High-throughput screening
2-(2-oxoindolin-3-yl)ethyl 2-(4-hydroxyphenyl)acetate C₂₀H₁₉NO₅ 4-hydroxyphenyl acetate at C3 Phenolic hydroxyl, ester AChE inhibition

Physicochemical Properties and Stability

  • Hydrogen Bonding: The hydroxyl group in this compound enhances solubility in polar solvents compared to non-hydroxylated analogs like ethyl-(2-oxo-indol-3-yl)acetate .
  • Stability : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit lower thermal stability due to increased electrophilicity, whereas the hydroxyl group may confer oxidative sensitivity .

Biological Activity

Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound features an indole moiety, which is known for its diverse biological activities. The presence of the hydroxyl and ester functional groups contributes to its reactivity and interaction with biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF7 (breast cancer)
    • A549 (lung cancer)

Caspase Activation : The compound has been reported to significantly increase caspase-3 activity, which is a key marker of apoptosis. For instance, in HepG2 cells treated with the compound, caspase-3 activity was elevated by up to 7-fold compared to control groups .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHepG26.1 ± 1.9
This compoundMCF77.9 ± 1.9
This compoundA549Not specified

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against a range of bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

This compound appears to exert its biological effects through several mechanisms:

Enzyme Modulation : The compound interacts with enzymes involved in the apoptotic pathways and cell cycle regulation, potentially leading to enhanced apoptosis in cancer cells.

Signal Transduction Pathways : It may influence various signaling pathways that regulate cell survival and proliferation, including those involving Bcl-2 family proteins .

Case Study 1: HepG2 Cell Line Analysis

In a study focusing on the HepG2 cell line, treatment with this compound resulted in significant cytotoxicity, with a notable increase in apoptotic markers such as annexin V positivity . This study highlights the potential of the compound as a therapeutic agent against liver cancer.

Case Study 2: MCF7 Cell Line Evaluation

Another study demonstrated that the compound effectively inhibited MCF7 cell growth at concentrations as low as 7.9 µM, showcasing its potency compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other indole derivatives known for their biological activities:

CompoundStructural FeatureBiological Activity
Indole-3-acetic acidPlant hormoneGrowth regulation
Indole derivatives (e.g., acetohydrazides)Indole coreAnticancer properties
Ethyl diazo(3-hydroxy...) acetateHydroxylated indoleCytotoxicity against cancer cells

Q & A

Q. What are the standard synthetic routes for Ethyl 2-hydroxy-2-(2-oxoindolin-3-yl)acetate?

The compound is typically synthesized via condensation reactions involving indole derivatives. For example, analogous indole-based esters are prepared by reacting indole-3-carboxaldehyde with ethyl oxalyl chloride in the presence of a base like triethylamine. The reaction proceeds through an intermediate that is acidified to yield the final product . Key steps include refluxing in ethanolic HCl and purification via recrystallization or chromatography.

Q. How is the compound characterized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. For instance, in related indole esters, 1H^1H NMR reveals characteristic peaks for ethyl groups (δ ~1.1–4.3 ppm) and aromatic protons (δ ~7.4–8.1 ppm). IR confirms carbonyl stretches (~1730 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) . High-resolution mass spectrometry (HRMS) validates molecular weight.

Q. What crystallographic methods determine the compound’s structure?

Single-crystal X-ray diffraction (SCXRD) is employed, often using programs like SHELXL for refinement. For example, similar indole derivatives are analyzed by growing crystals in ethanol or DCM, followed by data collection at low temperatures (100 K). SHELX software aids in solving and refining structures, with metrics like R-factors (< 0.05) ensuring accuracy .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound?

Chiral catalysts or auxiliaries are critical. In analogous syntheses, cobalt catalysts with chiral ligands promote para-Friedel-Crafts reactions, achieving >98% enantiomeric excess (ee). For example, DIAD (diisopropyl azodicarboxylate) and Co(II) complexes in dichloromethane enable regioselective C–H functionalization . Reaction optimization includes solvent selection (e.g., DCM vs. THF) and temperature control (0°C to RT).

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected product formation?

Contradictions (e.g., nitro vs. hydroxy products) require mechanistic re-evaluation. In one case, attempted nitration of an indole ester yielded a hydroxylated product due to competing hydrolysis. Adjusting reaction conditions (e.g., switching from HNO3_3 to AcOH/H2_2O2_2) or using protecting groups (e.g., Boc) mitigates side reactions . Kinetic vs. thermodynamic control studies via DFT calculations can also guide pathway selection.

Q. How do solvent polarity and catalysts affect reaction yield and selectivity?

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in indole derivatives, while non-polar solvents (e.g., toluene) favor cyclization. Catalytic systems like HATU (for amide coupling) or NaBH3_3CN (for reductive amination) improve yields. For example, microwave-assisted synthesis reduces reaction times (4 h → 30 min) and increases purity (TLC monitoring) .

Q. What in vitro models assess the compound’s biological activity?

Common assays include:

  • Antimicrobial : Minimum inhibitory concentration (MIC) against Gram+/− bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Anti-inflammatory : COX-2 inhibition measured via ELISA. Data interpretation requires controls (e.g., DMSO vehicle) and statistical validation (p < 0.05) .

Q. How is the mechanism of action studied for indole derivatives like this compound?

Techniques include:

  • Molecular docking : Simulating binding affinity to targets (e.g., kinases, GPCRs) using AutoDock Vina.
  • Western blotting : Quantifying protein expression changes (e.g., apoptosis markers like Bcl-2).
  • Metabolomics : LC-MS profiling of metabolic perturbations in treated cells .

Data Interpretation and Optimization

Q. How are conflicting spectral data (e.g., NMR vs. IR) reconciled?

Cross-validation with multiple techniques is essential. For example, an unexpected IR carbonyl peak may indicate keto-enol tautomerism, resolved via 13C^{13}C NMR (distinct signals for ketone vs. enol carbons). X-ray crystallography provides definitive structural confirmation .

Q. What purification methods ensure high purity for biological testing?

  • Flash chromatography : Silica gel with gradient elution (e.g., hexane/EtOAc).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) for chiral separation.
    Purity (>95%) is verified by HPLC-UV (λ = 254 nm) and elemental analysis .

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